3-Fluoro-6-methylphenethyl acetate
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Overview
Description
3-Fluoro-6-methylphenethyl acetate is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an acetate ester linked to a phenethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylphenethyl acetate typically involves the esterification of 3-fluoro-6-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-6-methylbenzoic acid or 3-fluoro-6-methylacetophenone.
Reduction: Formation of 3-fluoro-6-methylphenethyl alcohol.
Substitution: Formation of various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-6-methylphenol: Similar structure but lacks the acetate ester group.
3-Fluoro-6-methylbenzyl acetate: Similar ester functionality but different positioning of the fluorine and methyl groups.
3-Fluoro-6-methylphenethyl alcohol: Precursor to the acetate ester, differing by the presence of a hydroxyl group instead of an ester.
Uniqueness
3-Fluoro-6-methylphenethyl acetate is unique due to the combination of its fluorine atom, methyl group, and acetate ester, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-3-4-11(12)7-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQCHRZNNHWRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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